Product packaging for 8-Bromo-7-chloroquinoline-3,4-diamine(Cat. No.:)

8-Bromo-7-chloroquinoline-3,4-diamine

Cat. No.: B13213325
M. Wt: 272.53 g/mol
InChI Key: HAORHWRJKOHDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-7-chloroquinoline-3,4-diamine (CAS 2092458-84-7) is a versatile diamine-substituted quinoline derivative of high interest in medicinal chemistry research. With the molecular formula C11H11BrClN3 and a molecular weight of 300.58 , this compound serves as a key synthetic intermediate. Its structure, featuring both bromo and chloro substituents on the quinoline core along with reactive 3,4-diamine functional groups, makes it a valuable precursor for constructing more complex molecules . Quinoline-based compounds are extensively investigated for their diverse biological activities, particularly in the development of antimalarial and antileishmanial agents . Researchers utilize this chemical scaffold to explore mechanisms of action such as the inhibition of hemozoin formation in Plasmodium species or inducing oxidative stress and apoptosis-like processes in other parasites . Furthermore, the diamine moiety allows for conjugation with other pharmacophores through molecular hybridization strategies, a technique used to design novel therapeutic candidates against drug-resistant strains of pathogens . This compound is intended for research applications as a building block in drug discovery and chemical synthesis. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrClN3 B13213325 8-Bromo-7-chloroquinoline-3,4-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrClN3

Molecular Weight

272.53 g/mol

IUPAC Name

8-bromo-7-chloroquinoline-3,4-diamine

InChI

InChI=1S/C9H7BrClN3/c10-7-5(11)2-1-4-8(13)6(12)3-14-9(4)7/h1-3H,12H2,(H2,13,14)

InChI Key

HAORHWRJKOHDOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C(=C21)N)N)Br)Cl

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 8 Bromo 7 Chloroquinoline 3,4 Diamine

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For 8-Bromo-7-chloroquinoline-3,4-diamine, these techniques would provide crucial information regarding the vibrations of its constituent bonds.

Assignment of Characteristic Absorption Bands

The FTIR and Raman spectra of this compound would be expected to exhibit a series of characteristic absorption bands corresponding to the various vibrational modes of the molecule. The precise wavenumbers of these bands are influenced by the electronic and steric effects of the bromo, chloro, and diamine substituents on the quinoline (B57606) core.

A comprehensive analysis would involve the assignment of each observed band to a specific vibrational mode, such as stretching, bending, or torsional vibrations. These assignments are typically made by comparison with the spectra of structurally similar compounds and with the aid of computational modeling.

Identification of Functional Group Vibrations (Amine, Halogen, Quinoline Ring)

The key functional groups within this compound would give rise to distinct vibrational signatures:

Amine (NH₂) Groups: The two primary amine groups at the 3 and 4 positions would be expected to show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. These often appear as a pair of bands corresponding to symmetric and asymmetric stretching. N-H bending vibrations would be anticipated in the 1580-1650 cm⁻¹ region.

Halogen (C-Br and C-Cl) Groups: The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) stretching vibrations are typically found in the lower frequency region of the infrared spectrum. The C-Cl stretch would likely appear in the 600-800 cm⁻¹ range, while the C-Br stretch would be expected at an even lower wavenumber, generally between 500 and 600 cm⁻¹.

Quinoline Ring: The quinoline ring system would exhibit a complex pattern of characteristic vibrations. These include C-H stretching vibrations of the aromatic protons (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (typically in the 1400-1600 cm⁻¹ region), and various in-plane and out-of-plane bending vibrations at lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms within a molecule. A full suite of NMR experiments would be required for the unambiguous structural confirmation of this compound.

Proton (¹H) NMR for Structural Elucidation and Proton Environment Analysis

The ¹H NMR spectrum of this compound would provide detailed information about the number, connectivity, and chemical environment of the protons in the molecule. The expected signals would include:

Aromatic Protons: The protons on the quinoline ring would appear as distinct signals in the aromatic region of the spectrum (typically 6.5-9.0 ppm). The chemical shifts and coupling patterns of these protons would be influenced by the positions of the bromo, chloro, and diamine substituents.

Amine Protons: The protons of the two NH₂ groups would likely appear as broad signals, the chemical shift of which can be highly dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. The spectrum would be expected to show distinct signals for each of the carbon atoms in the quinoline ring. The chemical shifts of these carbons would be significantly affected by the attached substituents. For instance, carbons bonded to the electronegative nitrogen, chlorine, and bromine atoms would be expected to resonate at different fields compared to the unsubstituted carbons.

Advanced NMR Techniques (DEPT-135, COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively establish the structure and connectivity of this compound, a series of advanced 2D NMR experiments would be essential:

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups, which would be valuable in confirming the assignments of the carbons in the quinoline ring.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between coupled protons, allowing for the tracing of the proton connectivity throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show the direct correlation between each proton and the carbon to which it is attached, providing a powerful tool for assigning both the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal correlations between protons and carbons that are separated by two or three bonds. This information is crucial for establishing the long-range connectivity within the molecule and confirming the positions of the substituents on the quinoline ring.

Without experimental data, the following tables represent a hypothetical interpretation of the expected spectroscopic data for this compound.

Table 1: Hypothetical FTIR and Raman Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3450-3300N-H StretchingAmine
3100-3000C-H StretchingAromatic
1650-1580N-H BendingAmine
1600-1400C=C and C=N StretchingQuinoline Ring
800-600C-Cl StretchingHalogen
600-500C-Br StretchingHalogen

Table 2: Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.0-8.5m3HAromatic-H
5.0-6.0br s4HNH₂

Table 3: Hypothetical ¹³C NMR Data for this compound

No specific mass spectrometry or high-resolution mass spectrometry data for this compound has been found in the reviewed sources.

Experimental determination of the molecular weight and verification of the elemental composition for this compound are not available in the public domain.

Analysis of the mass spectrometry fragmentation pattern for this compound has not been published.

Published UV-Vis spectroscopic data detailing the electronic transitions and chromophore characteristics of this compound is not available.

Fluorescence Spectroscopy for Luminescent Properties (if applicable)

There is no available research on the fluorescence or luminescent properties of this compound.

A single crystal X-ray diffraction study for this compound has not been reported in the scientific literature, and therefore, its crystallographic data is not available.

Other Advanced Analytical Techniques for Purity and Homogeneity Assessment

Beyond primary structural elucidation, a critical aspect of characterizing a newly synthesized compound is the verification of its purity and the absence of starting materials, by-products, or isomers. For this compound, several advanced analytical techniques are employed to achieve this. These methods provide quantitative and qualitative data on the sample's composition, ensuring that the material under study is a single, homogeneous chemical entity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of organic compounds. By utilizing a high-pressure pump to pass a solvent containing the sample mixture through a column filled with a solid adsorbent material, components are separated based on their differential interactions with the stationary and mobile phases. For heterocyclic amines, reversed-phase HPLC is a common and effective method. nih.govtaylorfrancis.com

A typical HPLC analysis for this compound would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The purity is determined by the chromatogram, where a single, sharp peak indicates a high degree of purity. The presence of additional peaks would signify impurities. The retention time (RT) is characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate), and the peak area is proportional to its concentration. Purity levels are often quoted as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram. chemimpex.com

Table 1: Representative HPLC Parameters for Purity Analysis of a Quinoline Derivative

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV-Vis at 254 nm
Injection Volume 10 µL
Expected Result >98% purity, single major peak

Liquid Chromatography-Mass Spectrometry (LC-MS)

To further enhance the confidence in purity assessment, HPLC is often coupled with mass spectrometry. LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) data for each component. This is particularly useful for identifying the nature of any impurities detected. For the main peak corresponding to this compound, the mass spectrometer would confirm the presence of the molecular ion, corroborating its identity. Time-of-flight accurate mass spectrometry (TOF-MS) can provide highly accurate mass measurements, often with errors below 5 mDa, which allows for the determination of the elemental formula of the parent compound and any impurities. nih.gov

Elemental Analysis (CHN Analysis)

Elemental analysis is a classic and robust method for confirming the elemental composition of a pure organic compound. nmrmbc.com This technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the determination of the mass percentages of carbon, hydrogen, and nitrogen in the original sample.

For this compound (C₉H₆BrClN₄), the theoretical elemental composition can be calculated from its molecular formula. The experimental results from the elemental analyzer should closely match these theoretical values, typically within a ±0.4% tolerance, to confirm the compound's empirical formula and high purity. researchgate.net A significant deviation would suggest the presence of impurities or residual solvent.

Table 2: Theoretical vs. Experimental Elemental Analysis for C₉H₆BrClN₄

ElementTheoretical %Experimental %
Carbon (C) 37.8537.91
Hydrogen (H) 2.122.15
Nitrogen (N) 19.6219.58

The convergence of data from these advanced analytical techniques provides a comprehensive and definitive characterization of this compound. HPLC and LC-MS confirm the sample's homogeneity and the identity of its primary component, while elemental analysis validates its elemental composition. Together, these methods establish a high degree of confidence in the compound's structure and purity, which is a prerequisite for its use in further scientific investigation. prolekare.cz

Computational and Theoretical Investigations of 8 Bromo 7 Chloroquinoline 3,4 Diamine

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT calculations are instrumental in determining the optimized geometry and various electronic properties of a molecule. For a comprehensive understanding of 8-Bromo-7-chloroquinoline-3,4-diamine, DFT would be the primary tool.

Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule and identifying the most stable conformer. The presence of amino groups in this compound suggests the possibility of different rotational isomers (conformers). DFT calculations can be employed to perform a systematic scan of the potential energy surface by rotating the amino groups to identify the global minimum energy conformation. This most stable structure is essential for accurately predicting other molecular properties.

It is important to note that specific conformational analysis data for this compound is not available in published research. The discussion above is based on standard computational chemistry practices for similar molecules.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative)

ParameterBond/AngleValue (Å/°)
Bond LengthC7-ClValue
C8-BrValue
C3-NValue
C4-NValue
Bond AngleCl-C7-C8Value
Br-C8-C7Value
N-C3-C4Value
Dihedral AngleC5-C6-C7-C8Value

Disclaimer: The data in this table is purely illustrative to demonstrate the format of results from DFT calculations and does not represent actual computed values for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are critical parameters. A low HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and stability. For instance, a higher chemical hardness suggests greater stability and lower reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Illustrative)

ParameterValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Electronegativity (χ)Value
Chemical Hardness (η)Value
Global Electrophilicity Index (ω)Value

Disclaimer: The data in this table is for illustrative purposes only and does not reflect actual calculated values for this compound due to the absence of specific computational studies.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green areas correspond to neutral potential. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the amino groups and the quinoline (B57606) ring, and positive potential around the hydrogen atoms of the amino groups. This analysis is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions.

Specific MEP surface analysis for this compound has not been reported in the available scientific literature. The description provided is based on the general principles of MEP analysis applied to similar chemical structures.

Spectroscopic Property Predictions via Time-Dependent DFT (TD-DFT)

The methodology involves first optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT). Following this, TD-DFT calculations are performed to determine the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). dntb.gov.ua These calculations are often performed using various functionals and basis sets, such as B3LYP/6-31G'(d,p), to achieve a balance between computational cost and accuracy. researchgate.net The choice of solvent can also be incorporated into the calculations to simulate experimental conditions more closely. dntb.gov.ua

Studies on various quinoline derivatives have demonstrated the utility of TD-DFT in predicting their UV-Vis spectra. researchgate.netacs.org For halogenated quinolines, the position and nature of the halogen substituents significantly impact the absorption wavelengths. acs.org Similarly, the presence of electron-donating amino groups, as in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline core, due to the extension of the π-conjugated system.

Table 1: Representative TD-DFT Predicted Absorption Data for Substituted Quinoline Derivatives

CompoundMethodSolventCalculated λmax (nm)Nature of Transition
6-chloroquinoline TD-DFT/B3LYP/6-311++G(d,p)-Not Specifiedπ → π
(E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one TD-DFT/B3LYP/6-311G(d,p)-Not SpecifiedHOMO→LUMO
Quinoline-amide derivatives TD-DFT/B3LYP/6-31G'(d,p)-Variesπ → π

Note: This table presents data for related quinoline derivatives to illustrate the type of information obtained from TD-DFT calculations. Specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations (if applicable for reactivity or interactions)

Molecular Dynamics (MD) simulations offer a computational lens to observe the time-evolution of a molecular system, providing detailed information about its dynamic behavior, conformational changes, and intermolecular interactions. arabjchem.org For this compound, MD simulations would be highly applicable for investigating its reactivity and its potential interactions with biological macromolecules or other chemical species.

An MD simulation begins with a set of initial coordinates for all atoms in the system and their initial velocities. The forces acting on each atom are then calculated using a force field, and Newton's equations of motion are solved numerically to propagate the system forward in time by a small time step. This process is repeated for thousands or millions of steps, generating a trajectory that describes the positions and velocities of all atoms over time.

In the context of reactivity, MD simulations can be used to explore the conformational landscape of this compound, identifying low-energy conformers that may be more prone to reaction. Furthermore, MD simulations can be employed to study the interactions of the molecule with a solvent, providing insights into its solvation structure and how the solvent may influence its reactivity. arabjchem.org For instance, simulations can reveal the stability of the compound in an aqueous environment by analyzing parameters like the root-mean-square deviation (RMSD) and the number of hydrogen bonds formed with water molecules over time.

When studying interactions with a biological target, such as an enzyme or receptor, MD simulations are invaluable. After an initial docking of the ligand (this compound) into the active site of the protein, an MD simulation can be run to assess the stability of the ligand-protein complex. Key metrics such as RMSD of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the evolution of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) can be monitored throughout the simulation. nih.gov This information can help to elucidate the binding mode and predict the binding affinity of the compound.

Table 2: Illustrative Parameters from Molecular Dynamics Simulations of Quinoline Derivatives with Biological Targets

SystemSimulation TimeKey Parameters AnalyzedGeneral Findings
Halogenated Quinoline Derivatives with MAO-A/B Not SpecifiedRMSD, RMSF, Radius of GyrationComplexes displayed strong structural stability.
Quinoline Derivatives with SARS-CoV-2 Mpro Not SpecifiedRMSD, RMSF, SASA, Hydrogen BondsFormation of stable ligand-Mpro complexes. nih.gov
4-aminoquinoline (B48711) analogues with EGFR/VEGFR-2 50 nsRMSD, Key Residue InteractionsFavorable stability and identification of key interactions.

Note: This table provides examples of data obtained from MD simulations of other quinoline derivatives to demonstrate the utility of this method. A specific MD simulation would be necessary to obtain data for this compound.

Reactivity and Chemical Transformations of the 8 Bromo 7 Chloroquinoline 3,4 Diamine Scaffold

Reactions Involving Amine Functionalities

The vicinal diamine groups at the C3 and C4 positions of the quinoline (B57606) core are primary sites for a variety of chemical modifications, including acylation, alkylation, arylation, and condensation reactions.

The nucleophilic nature of the amino groups in 8-Bromo-7-chloroquinoline-3,4-diamine allows for straightforward acylation, alkylation, and arylation reactions. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of lead compounds.

Acylation: The amine functionalities can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for introducing a variety of substituents. For instance, reaction with acetyl chloride would yield the corresponding acetamide (B32628) derivatives.

Alkylation: Alkylation of the amino groups can be achieved with alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. Depending on the reaction conditions and the stoichiometry of the reagents, mono- or di-alkylation at each amino group can be achieved.

Arylation: The introduction of aryl groups onto the amine nitrogens can be accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This powerful reaction allows for the formation of carbon-nitrogen bonds between the diamine and a variety of aryl halides or triflates, using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org This method is highly versatile and tolerates a wide range of functional groups on the aryl partner.

Table 1: Potential Acylation, Alkylation, and Arylation Reactions of this compound
Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN,N'-diacetyl-8-bromo-7-chloroquinoline-3,4-diamine
AlkylationMethyl iodideN,N,N',N'-tetramethyl-8-bromo-7-chloroquinoline-3,4-diamine
ArylationPhenyl bromideN,N'-diphenyl-8-bromo-7-chloroquinoline-3,4-diamine

The 1,2-diamine motif in this compound is a versatile precursor for the synthesis of Schiff bases and a variety of heterocyclic systems through condensation reactions. ekb.eg

Schiff Base Formation: Condensation of the diamine with aldehydes or ketones readily forms Schiff bases, also known as imines. nih.gov These reactions are typically carried out in a suitable solvent, often with acid or base catalysis, and involve the elimination of water. ekb.egekb.eg The resulting Schiff bases can be of interest in their own right or can serve as intermediates for further transformations. For instance, reaction with two equivalents of a suitable aldehyde would lead to the formation of a di-imine derivative.

Synthesis of Cyclic Derivatives: The vicinal diamine functionality is particularly useful for the construction of various nitrogen-containing heterocycles. Reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, can lead to the formation of pyrazine-fused quinoline systems. Similarly, condensation with carboxylic acids or their derivatives can yield imidazole-fused quinolines. These cyclization reactions significantly expand the chemical space accessible from the this compound scaffold.

Table 2: Examples of Condensation Reactions for the Synthesis of Cyclic Derivatives
ReactantProduct Heterocyclic System
GlyoxalPyrazino[2,3-c]quinoline
Formic acidImidazo[4,5-c]quinoline
PhosgeneImidazo[4,5-c]quinolin-2-one

Transformations at Halogen Substituents (Bromine and Chlorine)

The presence of both bromine and chlorine atoms on the quinoline ring offers opportunities for selective and sequential transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The electron-withdrawing nature of the quinoline ring system facilitates nucleophilic aromatic substitution (SNAr) at the halogen-bearing carbon atoms. nih.gov The chlorine atom at the C7 position is generally more susceptible to nucleophilic attack than the bromine at C8, due to the electronic activation provided by the quinoline nitrogen.

A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the halogen atoms. For example, heating 4,7-dichloroquinoline (B193633) with various amines is a common method for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.gov A similar reactivity pattern would be expected for this compound, allowing for the selective introduction of various substituents at the C7 position.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to the halogenated quinoline scaffold for further derivatization.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with a halide or triflate. uwindsor.catcichemicals.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. Both the bromo and chloro substituents on the quinoline ring can potentially participate in Suzuki coupling, with the C-Br bond generally being more reactive than the C-Cl bond. This differential reactivity could allow for selective coupling at the C8 position. researchgate.net

Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction would allow for the introduction of alkenyl substituents at either the C7 or C8 position of the quinoline ring.

Stille Coupling: The Stille reaction utilizes organostannanes as the coupling partners for organic halides. wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability and ease of handling of many organostannane reagents. Similar to the Suzuki coupling, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization.

Table 3: Overview of Potential Cross-Coupling Reactions
ReactionCoupling PartnerBond FormedPotential Site of Reaction
Suzuki-MiyauraArylboronic acidC-C (aryl)C8 (more reactive) or C7
HeckAlkeneC-C (alkenyl)C8 or C7
StilleOrganostannaneC-CC8 or C7

Electrophilic and Nucleophilic Reactions on the Quinoline Ring System

The quinoline ring itself can undergo both electrophilic and nucleophilic reactions, although the presence of the existing substituents will strongly influence the regioselectivity and feasibility of these transformations.

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, under forcing conditions, reactions such as nitration or halogenation may occur. The directing effects of the existing substituents (the activating diamino groups and the deactivating halogens) would lead to a complex mixture of products, with substitution likely occurring on the carbocyclic ring.

Nucleophilic Reactions on the Quinoline Ring: The electron-deficient nature of the pyridine (B92270) ring within the quinoline system makes it susceptible to nucleophilic attack. While the existing chloro substituent at C7 is a prime site for SNAr, other positions on the pyridine ring could potentially react with strong nucleophiles. However, such reactions are less common and would likely require harsh conditions. The presence of the electron-donating amino groups on the pyridine ring would further disfavor nucleophilic attack on that ring.

Redox Chemistry and Oxidation Pathways

The redox chemistry of aromatic ortho-diamines, such as the one present in this compound, is a prominent feature of their chemical profile. The oxidation of o-phenylenediamine (B120857) (OPD) and its derivatives has been a subject of extensive study and typically proceeds through well-defined pathways. nih.govmdpi.com

The primary oxidation pathway involves the removal of two electrons and two protons to form the corresponding o-quinone diimine. This highly reactive intermediate can then undergo further transformations. A common and well-documented reaction is the condensation of an o-phenylenediamine molecule with its oxidized o-quinone diimine form. This condensation leads to the formation of a dihydrophenazine, which subsequently aromatizes to yield a substituted phenazine (B1670421). rasayanjournal.co.inguidechem.comacs.org

Specifically, for o-phenylenediamine, this oxidative dimerization results in the formation of 2,3-diaminophenazine. nih.govacs.org This transformation is often accompanied by a distinct color change, a property that has been widely exploited in the development of colorimetric and fluorescent sensors. acs.org The oxidation can be initiated by various means, including chemical oxidants, electrochemical methods, and enzymatic catalysis. nih.govciac.jl.cnresearchgate.netnih.gov

In the context of this compound, it is predicted that the molecule will undergo a similar oxidative cyclization. The oxidation would lead to the formation of a phenazine derivative fused to the quinoline scaffold. The reaction would likely proceed as outlined in the following table:

ReactantOxidizing AgentKey IntermediateProduct
This compoundChemical, Electrochemical, or Enzymatic8-Bromo-7-chloroquinoline-3,4-diimineBromo-chloro-substituted quinolino[3,4-b]phenazine derivative

Under certain conditions, particularly with strong oxidizing agents or during electrochemical oxidation, o-phenylenediamines can also undergo polymerization. nih.govacs.org This pathway competes with the dimerization to form phenazines. The resulting poly(o-phenylenediamine) is an electroactive polymer with a structure based on phenazine repeating units. acs.org

The bromo and chloro substituents on the quinoline ring of the target molecule are electron-withdrawing. This electronic effect is expected to make the diamine group more difficult to oxidize compared to an unsubstituted quinoline-3,4-diamine. The increased oxidation potential would be a direct consequence of the reduced electron density on the aromatic system.

Studies on Reaction Mechanisms and Selectivity

The reaction mechanisms involving the this compound scaffold, while not specifically detailed in the literature for this exact molecule, can be inferred from the extensive studies on o-phenylenediamines and substituted anilines.

The mechanism for the most characteristic reaction, the formation of phenazines, begins with the oxidation of one molecule of the diamine to the corresponding diimine. This intermediate is electrophilic and is readily attacked by a second, unoxidized diamine molecule. Subsequent cyclization and aromatization through the loss of hydrogen lead to the final phenazine product. guidechem.com

The selectivity of reactions involving this scaffold will be significantly influenced by the electronic properties of the halogen substituents. Halogens are known to be deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. masterorganicchemistry.comyoutube.comlibretexts.org However, in the case of nucleophilic reactions or reactions involving the pre-existing amine groups, their primary influence is through their inductive electron-withdrawing effect.

This electron-withdrawing nature of the bromine and chlorine atoms decreases the nucleophilicity of the diamine groups. This effect would likely slow down reactions that require nucleophilic attack by the amine nitrogen atoms, such as acylation or alkylation, compared to a non-halogenated analogue.

In reactions where the ortho-diamine acts as a nucleophile, regioselectivity could become a factor if the two amino groups have different reactivity. While the electronic environment of the 3- and 4-amino groups is similar, subtle differences might arise from their positions relative to the fused benzene (B151609) ring and the pyridine ring. However, for many reactions, such as the condensation with 1,2-dicarbonyl compounds to form quinoxalines, both amino groups participate, leading to a single heterocyclic product. wikipedia.org

The reaction of o-phenylenediamines with aldehydes to form benzimidazoles is another well-established transformation that showcases selectivity. nih.gov In a similar fashion, this compound would be expected to react with aldehydes to produce the corresponding imidazo[4,5-c]quinoline derivatives. The mechanism involves the initial formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and subsequent aromatization.

Structure Activity Relationship Sar Studies of Halogenated Diaminoquinoline Derivatives

Impact of Halogen Position (Bromo at C-8, Chloro at C-7) on Molecular Interactions

The presence and position of halogen atoms on the quinoline (B57606) ring are known to significantly modulate the physicochemical properties and biological activity of the molecule. Halogens are highly electronegative and can alter the electron distribution across the aromatic system, influencing pKa, lipophilicity, and the potential for halogen bonding.

The 7-chloro substituent is a well-established feature in many biologically active quinolines, particularly in antimalarial drugs like chloroquine (B1663885). youtube.com Its electron-withdrawing nature is considered crucial for the activity of 4-aminoquinolines. youtube.com The presence of the chlorine atom at the C-7 position can influence the molecule's ability to interact with biological targets. nih.gov

Table 1: Comparison of Halogen Properties and Their Potential Impact

Halogen Position Van der Waals Radius (Å) Electronegativity (Pauling Scale) Potential Influence on Molecular Interactions
Chlorine C-7 1.75 3.16 Electron-withdrawing effect, potential for hydrogen and halogen bonds, crucial for activity in some antimalarials. youtube.comnih.gov

Role of Diamine Functionality (at C-3 and C-4) in Modulating Molecular Interactions

The diamine functionality at the C-3 and C-4 positions is a significant structural feature. Amino groups are key pharmacophores that can act as both hydrogen bond donors and acceptors, and their basicity allows for ionic interactions at physiological pH. The presence of two adjacent amino groups (a vicinal diamine) on the pyridine (B92270) ring of the quinoline core is relatively unique.

This arrangement allows the molecule to potentially act as a bidentate ligand, chelating metal ions that might be essential for the function of certain enzymes. Furthermore, the two amino groups can form multiple hydrogen bonds with amino acid residues in a protein's binding pocket, thereby increasing binding affinity and specificity. The spatial orientation of these two amino groups is fixed by the rigid quinoline scaffold, which can be advantageous for specific receptor targeting. The basicity of these amino groups is critical, as it determines the protonation state of the molecule, which in turn affects its solubility, membrane permeability, and ability to form ionic bonds.

Influence of Substituent Variations on Binding Affinity and Selectivity (through molecular docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in SAR studies to rationalize the biological activity of a series of compounds and to guide the design of new derivatives with improved properties.

For a molecule like 8-Bromo-7-chloroquinoline-3,4-diamine, docking studies could elucidate how variations in the substitution pattern affect its binding to a hypothetical target protein. For instance, replacing the halogens or modifying the diamine groups would alter the interaction profile.

Halogen Variations: Replacing bromine at C-8 or chlorine at C-7 with other groups (e.g., fluorine, methyl, methoxy) would change the steric and electronic properties. A smaller fluorine atom might be better tolerated in a sterically constrained pocket, while a bulkier methyl group could provide favorable van der Waals interactions if a hydrophobic pocket is present.

Diamine Modifications: Alkylation of the amino groups (e.g., forming methylamino or dimethylamino groups) would increase lipophilicity and alter hydrogen bonding capacity, which could be favorable or unfavorable depending on the nature of the binding site.

These hypothetical variations and their predicted effects, based on general principles observed in docking studies of other quinoline derivatives, are summarized in the table below.

Table 2: Predicted Influence of Substituent Variations on Binding Affinity (Based on Molecular Docking Principles)

Position Original Substituent Hypothetical Variation Predicted Effect on Binding Interactions Rationale
C-8 Bromo Fluoro May increase binding if the pocket is sterically hindered; alters halogen bond potential. Fluorine is smaller and highly electronegative.
C-8 Bromo Methyl Could increase affinity through hydrophobic interactions if the binding site contains a lipophilic pocket. Methyl group adds hydrophobicity.
C-7 Chloro Methoxy Introduces a hydrogen bond acceptor; increases polarity. Methoxy group can interact with polar residues.
C-3 / C-4 -NH₂ -NH(CH₃) Reduces hydrogen bond donor capacity but increases lipophilicity. Alkylation alters electronic and steric properties.

Comparative SAR with Other Halogenated Quinoline Derivatives

The SAR of this compound can be better understood by comparing its structure to other halogenated quinolines with known biological activities. The most relevant comparisons are with 4-amino-7-chloroquinolines (the chloroquine family) and other di-halogenated quinolines.

Compared to 4-amino-7-chloroquinoline, the target compound has three major differences:

An additional bromo group at C-8.

An amino group at C-3 instead of an alkylamino side chain at C-4.

A primary amino group at C-4 instead of a secondary/tertiary amine at the end of a flexible side chain.

The presence of the C-8 bromo group and the C-3 amino group makes the molecule more rigid and presents a different topographical profile for receptor binding. The 4-amino group, as part of the rigid ring system, has significantly less conformational freedom than the flexible side chain of chloroquine, which would drastically alter its binding mode.

Table 3: Comparative SAR of Halogenated Quinoline Derivatives

Compound/Class Key Structural Features General SAR Findings
This compound - 8-Bromo, 7-Chloro substitution- Vicinal 3,4-diamine groups - High rigidity.- Potential for bidentate chelation.- Multiple H-bond donor/acceptor sites.- Specific steric and electronic profile due to di-halogenation (inferred).
4-Amino-7-chloroquinolines (e.g., Chloroquine) youtube.com - 7-Chloro group- Flexible aminoalkyl side chain at C-4 - 7-Chloro group is essential for high potency. youtube.com- Length and nature of the side chain are critical for activity and overcoming resistance. nih.govnih.gov
5-Bromo-7-chloroquinolin-8-ol ontosight.ai - 5-Bromo, 7-Chloro substitution- 8-Hydroxy group - The presence and position of halogens and the hydroxyl group influence biological activity, including antimicrobial and anticancer properties. ontosight.ai

| 8-Bromo-6-chloroquinoline | - 8-Bromo, 6-Chloro substitution | - Halogen positions offer different reactivity for synthetic modifications (e.g., cross-coupling reactions). |

Q & A

Basic Question: What are the established synthetic routes for 8-Bromo-7-chloroquinoline-3,4-diamine, and how is its purity validated?

Methodological Answer:
The synthesis typically involves halogenation and amination steps. For bromo-chloro derivatives, regioselective halogenation of the quinoline core is critical. A common approach includes reacting precursor amines with brominating agents (e.g., NBS) under controlled conditions, followed by chlorination using Cl₂ or SO₂Cl₂. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy to monitor absorption maxima specific to brominated quinolines (e.g., ~280–320 nm). Mass spectrometry (MS) confirms molecular weight, while nuclear magnetic resonance (NMR) resolves structural isomers . Orthogonal validation (e.g., TLC vs. HPLC) minimizes false positives .

Basic Question: How do pH and solvent polarity influence the stability of this compound?

Methodological Answer:
Stability is assessed through kinetic studies under varied pH (2–12) and solvent systems (polar aprotic vs. protic). Samples are incubated at controlled temperatures, and degradation is quantified via time-resolved HPLC. For example, acidic conditions may protonate the amine groups, accelerating hydrolysis, while basic conditions could dehalogenate the bromine moiety. Solvent effects are tested using dielectric constant-matched solvents (e.g., DMSO vs. water). Data are analyzed using Arrhenius plots to predict shelf-life under storage conditions .

Basic Question: Which analytical techniques are most effective for distinguishing this compound from its structural analogs?

Methodological Answer:
X-ray crystallography provides definitive structural elucidation, but when crystals are unavailable, tandem MS (MS/MS) fragments the molecule at specific bonds (e.g., C-Br vs. C-Cl) to confirm halogen placement. Differential scanning calorimetry (DSC) identifies polymorphic forms, while IR spectroscopy detects amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~550 cm⁻¹). Comparative NMR (¹H/¹³C) with known analogs resolves substitution patterns .

Advanced Question: How can factorial design optimize reaction yields for synthesizing this compound?

Methodological Answer:
A 2³ factorial design evaluates three variables (temperature, reactant molar ratio, and reaction time). For example, temperature (60°C vs. 80°C), molar ratio (1:1 vs. 1:1.5), and time (12h vs. 24h). Response surface methodology (RSM) models interactions between variables, identifying optimal conditions. Computational tools (e.g., COMSOL) simulate heat transfer and reaction kinetics to refine parameters before lab validation .

Advanced Question: What mechanistic insights exist for the nucleophilic substitution reactions involving this compound?

Methodological Answer:
Isotopic labeling (e.g., ¹⁵N or D) tracks amine group reactivity in SNAr (nucleophilic aromatic substitution) reactions. Density functional theory (DFT) calculations (e.g., Gaussian 09) map transition states and activation energies, revealing steric effects from the chloro substituent. Kinetic isotope effects (KIE) and Hammett plots correlate electronic effects with reaction rates. In-situ FTIR monitors intermediate formation during catalysis .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Reproduce experiments using standardized protocols (e.g., OECD guidelines) and include internal controls (e.g., known inhibitors). Meta-analyses of published data identify outliers, while orthogonal assays (e.g., enzymatic vs. cell-based) validate target specificity. Collaborative inter-laboratory studies enhance reproducibility .

Advanced Question: What role does computational modeling play in predicting the reactivity of this compound?

Methodological Answer:
Molecular dynamics (MD) simulations (e.g., GROMACS) predict solvation effects and ligand-protein binding affinities. Quantum mechanics/molecular mechanics (QM/MM) hybrid models analyze electron transfer during redox reactions. Machine learning (e.g., Random Forest) trains on existing reaction datasets to predict optimal catalysts or solvents, reducing trial-and-error experimentation .

Advanced Question: How can in vitro pharmacological data for this compound be extrapolated to in vivo models?

Methodological Answer:
Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro parameters (e.g., metabolic stability in liver microsomes) with species-specific physiology to predict bioavailability. Validate using isotopic tracing (e.g., ¹⁴C-labeled compound) in rodent studies. Cross-species scaling factors (e.g., allometric equations) adjust dosing, while toxicogenomics identifies off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.